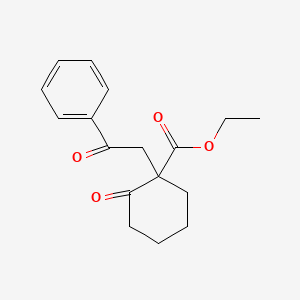

Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxo-2-phenylethyl)-, ethyl ester

Description

Properties

CAS No. |

101747-07-3 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

ethyl 2-oxo-1-phenacylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C17H20O4/c1-2-21-16(20)17(11-7-6-10-15(17)19)12-14(18)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 |

InChI Key |

BBEAGMBSOVIUFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Reactivity : The target compound’s phenylethyl and oxo groups make it suitable for nucleophilic additions, whereas boronate-containing analogues (e.g., Compound A) are pivotal in cross-coupling chemistry .

- Solubility: Polar substituents (e.g., cyano in Compound B) enhance aqueous solubility, while bicyclic systems (Compound D) may limit it due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Based on safety data sheets (SDS), researchers must avoid inhalation, skin/eye contact, and dust formation. Use NIOSH/EN 166-approved eye protection, gloves, and fume hoods. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Fire hazards include carbon oxides and nitrogen oxides; use water fog, dry powder, or CO₂ extinguishers .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer : Key techniques include:

- NMR : For structural confirmation (e.g., cyclohexane ring substituents and ester groups).

- IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester/ketone groups).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., C₁₃H₁₈O₄ has a theoretical MW of 250.28 g/mol).

Refer to NIST data for benchmark spectra .

Q. How can chromatographic methods determine purity?

- Answer : Use HPLC or GC with polar stationary phases (e.g., C18 columns) and UV detection at 210–260 nm for carbonyl absorption. Compare retention times against known standards. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can discrepancies in observed vs. expected NMR chemical shifts be resolved?

- Answer : Variations may arise from solvent effects, tautomerism, or impurities. For example, cyclohexane ring conformers (chair vs. boat) shift proton environments. Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D NMR (COSY, HSQC) to assign signals accurately. Cross-validate with computational predictions (DFT) .

Q. What catalytic systems optimize the synthesis yield of this compound?

- Answer : Iron(III) chloride hexahydrate (FeCl₃·6H₂O) efficiently catalyzes Michael additions for ketone-ester intermediates (yields ~85%). Alternative catalysts like Lewis acids (AlCl₃) or organocatalysts (proline derivatives) may reduce side reactions. Solvent-free conditions under nitrogen improve atom economy .

Q. How can computational modeling predict the compound’s stability and reactivity?

- Answer : Molecular dynamics (MD) simulations assess conformational stability, while DFT calculations (B3LYP/6-31G*) evaluate frontier orbitals (HOMO/LUMO) for reactivity. Docking studies (AutoDock Vina) predict interactions with biological targets (e.g., antimicrobial enzymes) .

Notes on Contradictions

- Safety Protocols : Some SDS lack data on chronic toxicity (e.g., carcinogenicity). Default to strict PPE and hazard mitigation as per OSHA/ACGIH guidelines .

- Synthesis Yields : Catalyst efficiency varies; FeCl₃·6H₂O is preferred for cost and eco-friendliness, but may require post-reaction filtration to remove iron residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.